molecular formula C11H19NO4 B586754 (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid CAS No. 155905-77-4

(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid

Cat. No.: B586754
CAS No.: 155905-77-4
M. Wt: 229.27 g/mol
InChI Key: OHDFGIXTRBDGRB-QMMMGPOBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-cyclobutylglycine involves a multi-step reaction process. One of the common synthetic routes includes the following steps :

    n-Butyllithium (n-BuLi) in tetrahydrofuran (THF): The reaction is initiated at -78°C for 15 minutes, followed by a gradual increase in temperature to -10°C.

    n-Butyllithium in THF: The reaction continues at -40°C.

    Sodium amalgam (Na-Hg) and sodium phosphate (Na2HPO4) in methanol: This step is carried out for 3 hours at temperatures ranging from 0 to 20°C.

    Pyridinium p-toluenesulfonate (PPTS) in ethanol: The reaction is conducted for 6 hours at 50°C.

    Chromium trioxide (CrO3) and sulfuric acid (H2SO4): The final step involves a 1-hour reaction at temperatures between 0 and 20°C.

Industrial Production Methods

Industrial production methods for Boc-L-cyclobutylglycine are not extensively documented. the synthesis typically follows similar multi-step processes as described above, with optimizations for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Boc-L-cyclobutylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like chromium trioxide.

    Reduction: Reduction reactions can be performed using sodium amalgam.

    Substitution: Substitution reactions often involve the use of n-butyllithium.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) and sulfuric acid (H2SO4).

    Reduction: Sodium amalgam (Na-Hg) and sodium phosphate (Na2HPO4) in methanol.

    Substitution: n-Butyllithium (n-BuLi) in tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with chromium trioxide typically results in the formation of carboxylic acids.

Scientific Research Applications

Comparison with Similar Compounds

Boc-L-cyclobutylglycine is unique due to its specific structure and its role in PI3K inhibitor synthesis. Similar compounds include other glycine derivatives used in the synthesis of kinase inhibitors, such as:

These compounds share similar protective groups but differ in their side chains, which can influence their reactivity and applications .

Properties

IUPAC Name

(2S)-2-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(9(13)14)7-5-4-6-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDFGIXTRBDGRB-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201164281
Record name (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155905-77-4
Record name (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155905-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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